molecular formula C19H21F3N4O2 B5962804 2-pyrrolidin-1-yl-N-[2,2,2-trifluoro-1-(furan-2-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

2-pyrrolidin-1-yl-N-[2,2,2-trifluoro-1-(furan-2-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B5962804
M. Wt: 394.4 g/mol
InChI Key: AEJARSRDTIGMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-pyrrolidin-1-yl-N-[2,2,2-trifluoro-1-(furan-2-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyrrolidin-1-yl-N-[2,2,2-trifluoro-1-(furan-2-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method is the double reductive amination reaction, which has been used to develop various pyrrolidine derivatives . The synthesis may also involve the use of Suzuki–Miyaura coupling reactions to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-pyrrolidin-1-yl-N-[2,2,2-trifluoro-1-(furan-2-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction may lead to the formation of tetrahydrofuran derivatives.

Scientific Research Applications

2-pyrrolidin-1-yl-N-[2,2,2-trifluoro-1-(furan-2-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-pyrrolidin-1-yl-N-[2,2,2-trifluoro-1-(furan-2-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-pyrrolidin-1-yl-N-[2,2,2-trifluoro-1-(furan-2-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its combination of a pyrrolidine ring, a trifluoromethyl group, and a furan ring, which provides it with distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-pyrrolidin-1-yl-N-[2,2,2-trifluoro-1-(furan-2-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c20-19(21,22)16(14-8-5-11-28-14)25-17(27)15-12-6-1-2-7-13(12)23-18(24-15)26-9-3-4-10-26/h5,8,11,16H,1-4,6-7,9-10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJARSRDTIGMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N3CCCC3)C(=O)NC(C4=CC=CO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.